Anticancer agent 200

Description

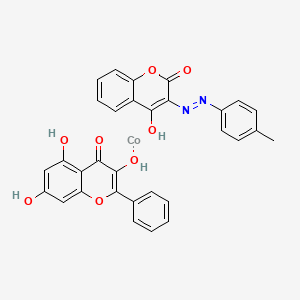

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H22CoN2O8 |

|---|---|

Molecular Weight |

609.4 g/mol |

IUPAC Name |

cobalt;4-hydroxy-3-[(4-methylphenyl)diazenyl]chromen-2-one;3,5,7-trihydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12N2O3.C15H10O5.Co/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)21-16(14)20;16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8;/h2-9,19H,1H3;1-7,16-17,19H; |

InChI Key |

SLPQXSPBDVAYQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.[Co] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Anticancer Agent 200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a potent microtubule-targeting antitumor agent, designated here as Anticancer Agent 200 (Compound 2g). This selenium-containing benzamide has been identified as a promising candidate for cancer therapy due to its significant inhibitory activity against tumor growth, including in drug-resistant cell lines.

Core Compound Profile

This compound is a microtubule synthesis inhibitor that functions by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of events that culminate in cancer cell death.

| Property | Description |

| Compound Name | Antitumor agent-200 (Compound 2g) |

| Chemical Class | Selenium-containing benzamide |

| Molecular Formula | C₁₉H₂₁FN₂O₃Se |

| CAS Number | 3046118-64-0 |

| Mechanism of Action | Microtubule synthesis inhibitor; binds to the colchicine site of tubulin. |

| Cellular Effects | Induces G2/M cell cycle arrest and generation of reactive oxygen species (ROS). |

| In Vitro Activity | Potent antiproliferative activity, including against P-glycoprotein (P-gp) overexpressing cell lines (MCF7/ADR and KBV200). |

| In Vivo Activity | Demonstrates significant tumor growth inhibition in an MCF-7 xenograft model. |

Synthesis of this compound

The synthesis of selenium-containing benzamides like this compound typically involves a multi-step process. Below is a representative synthetic workflow.

Experimental Protocol: General Synthesis of Selenium-Containing Benzamides

-

Selenocyanate Formation: A solution of a substituted aniline in a suitable solvent (e.g., methanol) is treated with a selenocyanating agent, such as potassium selenocyanate (KSeCN), often in the presence of an oxidizing agent to facilitate the reaction. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Reduction to Selenolate: The resulting selenocyanate intermediate is then reduced to the corresponding selenolate. This is typically achieved by the addition of a reducing agent like sodium borohydride (NaBH₄) at a low temperature (e.g., 0 °C).

-

Nucleophilic Attack: The in situ generated selenolate is a potent nucleophile and is reacted with a suitable electrophile, such as an alkyl halide, to introduce the desired side chain.

-

Amide Coupling: The resulting amine is then coupled with a carboxylic acid using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine), in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various analytical techniques.

Table of Representative Characterization Data

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic and aliphatic protons consistent with the proposed structure. |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (HRMS) | m/z [M+H]⁺ | Calculated and found values for the molecular ion, confirming the elemental composition. |

| HPLC | Purity | >95% |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS) as an internal standard.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined by analytical reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action.

Signaling Pathway of G2/M Arrest

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to arrest of the cell cycle at the G2/M phase.

Experimental Protocols for Biological Assays

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂).

-

Procedure:

-

A reaction mixture containing tubulin and GTP in polymerization buffer is prepared on ice.

-

The test compound (this compound) or a vehicle control is added to the reaction mixture.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

The plate is placed in a spectrophotometer capable of maintaining a constant temperature (37 °C).

-

The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

-

Data Analysis: The increase in absorbance over time, which corresponds to tubulin polymerization, is plotted. The inhibitory effect of the compound is determined by comparing the polymerization curve in the presence of the compound to that of the vehicle control.

Cell Cycle Analysis

This assay determines the phase of the cell cycle at which a compound induces arrest.

-

Cell Culture: Cancer cells (e.g., MCF-7) are seeded in culture plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Staining:

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase indicates that the compound induces arrest at this stage.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within cells following treatment with a compound.

-

Cell Culture: Cells are seeded in a black-walled 96-well plate.

-

Staining: The cells are incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Treatment: The cells are then treated with this compound or a control.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

In Vivo MCF-7 Xenograft Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice. Estrogen supplementation is often required for MCF-7 tumor growth.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle.

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the tumor growth inhibition rate. At the end of the study, the tumors are excised and weighed.

Conclusion

This compound is a promising selenium-containing benzamide that exhibits potent antitumor activity through the inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and the induction of ROS. The detailed synthetic and analytical protocols, along with the methodologies for biological evaluation provided in this guide, offer a framework for the further investigation and development of this and similar compounds as potential cancer therapeutics.

The Discovery and Development of TAR-200: A Novel Intravesical Drug Delivery System for Bladder Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAR-200 is an investigational, novel, intravesical drug delivery system designed to provide sustained, local release of gemcitabine directly into the bladder. This technology aims to improve the treatment paradigm for patients with bladder cancer, particularly those with high-risk non-muscle-invasive bladder cancer (NMIBC) who are unresponsive to standard Bacillus Calmette-Guérin (BCG) therapy. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of TAR-200, with a focus on its mechanism of action, experimental protocols, and key clinical trial data.

Introduction: The Unmet Need in Bladder Cancer Treatment

Bladder cancer is a significant global health concern, with NMIBC being the most prevalent form.[1] The standard of care for high-risk NMIBC is intravesical BCG immunotherapy. However, a substantial proportion of patients do not respond to BCG or experience disease recurrence, leaving them with limited treatment options, often leading to radical cystectomy—the surgical removal of the bladder.[2] This highlights a critical unmet need for effective, bladder-sparing therapies. The development of TAR-200 addresses this need by optimizing the delivery of a well-established chemotherapeutic agent, gemcitabine, to the site of the tumor.[1]

TAR-200: Device Design and Mechanism of Action

Device Design and Composition

TAR-200 is a pretzel-shaped, single-compartment drug delivery system constructed from a silicone elastomer.[3][4] This unique shape, supported by a nitinol (nickel-titanium alloy) wireframe with shape-memory properties, allows the device to be straightened for insertion into the bladder via a catheter.[4] Once inside the bladder, it returns to its pretzel shape, which prevents its expulsion during urination.[4] The silicone matrix is loaded with gemcitabine, which is released in a sustained manner over a 21-day dosing cycle.[5]

Mechanism of Action of Gemcitabine

Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[6]

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of deoxynucleoside triphosphates, particularly dCTP.[7]

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into DNA. After its incorporation, only one additional nucleotide can be added to the growing DNA strand, a process known as "masked chain termination." This prevents DNA repair mechanisms from excising the gemcitabine nucleotide, ultimately leading to the initiation of apoptosis.[7]

In bladder cancer cells, gemcitabine-induced apoptosis has been shown to involve the activation of caspases-3, -8, and -9, and an upregulation of the Fas death receptor.[6][8] Furthermore, it has been observed to down-regulate the pro-survival NF-κB and Akt signaling pathways.

Preclinical Development

Animal Models and Efficacy Studies

Preclinical evaluation of intravesical gemcitabine has been conducted in various animal models, including genetically engineered mouse (GEM) models and beagle dogs. In a GEM model of bladder cancer that progresses from carcinoma in situ to invasive disease, intravesical gemcitabine was effective in preventing progression to invasive disease.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in beagle dogs demonstrated that intravesical administration of gemcitabine resulted in significant systemic absorption, with a markedly prolonged half-life compared to intravenous administration. Doses up to 1000 mg/m² were well-tolerated with no direct bladder toxicity. Higher doses were associated with gastrointestinal, bladder, and bone marrow toxicity.

Experimental Protocols

3.3.1. Genetically Engineered Mouse Model of Bladder Cancer

-

Animal Model: p53f/f; Ptenf/f mice, which develop carcinoma in situ that progresses to invasive bladder cancer following intravesical administration of Adeno-Cre.

-

Treatment Protocol: Six weeks post-tumor induction, mice received intravesical instillations of gemcitabine.

-

Endpoint Analysis: The primary endpoint was the delay in the formation of overt tumors. Secondary endpoints included tumor and metastatic burden.

3.3.2. Toxicology and Pharmacokinetic Study in Beagle Dogs

-

Animal Model: Beagle dogs (n=6, in groups of 2).

-

Dosing Regimen: Intravesical administration of 100 mg, 350 mg, or 1 g of gemcitabine three times a week for four weeks.

-

Sample Collection: Plasma samples were collected at various time points up to 8 hours post-instillation for pharmacokinetic analysis. Peripheral blood counts were monitored three times weekly.

-

Endpoint Analysis: Clinical signs of toxicity were observed. A full necropsy was performed at days 1 and 14 after the final dose to assess for organ toxicity.

Clinical Development: The SunRISe-1 Study

The pivotal Phase 2b SunRISe-1 study (NCT04640623) is a randomized, open-label, multicenter trial evaluating the efficacy and safety of TAR-200 in patients with BCG-unresponsive, high-risk NMIBC with carcinoma in situ, who are ineligible for or have declined radical cystectomy.[2]

Study Design and Endpoints

The SunRISe-1 study has multiple cohorts:

-

Cohort 1: TAR-200 in combination with cetrelimab (an anti-PD-1 antibody).

-

Cohort 2: TAR-200 monotherapy.

-

Cohort 3: Cetrelimab monotherapy.

-

Cohort 4: TAR-200 monotherapy in patients with papillary disease only.

The primary endpoint for Cohorts 1-3 is the overall complete response (CR) rate at any time point.[2] For Cohort 4, the primary endpoint is the disease-free survival (DFS) rate. Secondary endpoints include duration of response (DOR), overall survival (OS), safety, and tolerability.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gemcitabine-induced apoptosis in 5637 cell line: an in-vitro model for high-risk superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. miR-129-5p inhibits gemcitabine resistance and promotes cell apoptosis of bladder cancer cells by targeting Wnt5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. NXPH4 Promotes Gemcitabine Resistance in Bladder Cancer by Enhancing Reactive Oxygen Species and Glycolysis Activation through Modulating NDUFA4L2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Paclitaxel: A Technical Guide

Introduction

Paclitaxel is a highly effective and widely utilized anticancer agent belonging to the taxane class of chemotherapeutic drugs. Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, it has demonstrated potent cytotoxic effects against a broad spectrum of malignancies. This technical guide provides an in-depth overview of the in vitro anticancer activity of Paclitaxel, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action

Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitosis and other vital cellular functions. Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules leads to the formation of abnormal, nonfunctional microtubule bundles, ultimately arresting the cell cycle at the G2/M phase and inducing apoptosis (programmed cell death).

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of Paclitaxel is typically quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 - 10 |

| MDA-MB-231 | Breast Adenocarcinoma | 5 - 20 |

| HeLa | Cervical Adenocarcinoma | 3 - 15 |

| A549 | Lung Carcinoma | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 20 - 100 |

| C26 | Colon Carcinoma | 15 - 60 |

| RMS | Rhabdomyosarcoma | 8 - 40 |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.[1]

Table 2: Effects of Paclitaxel on Cell Cycle Distribution and Apoptosis in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |

| Control (Untreated) | 65 | 20 | 15 | < 5 |

| Paclitaxel (10 nM, 24h) | 10 | 5 | 85 | 25 |

| Paclitaxel (10 nM, 48h) | 5 | 2 | 70 (multinucleated) | 60 |

Experimental Protocols

A variety of standardized in vitro assays are employed to characterize the anticancer effects of Paclitaxel.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Paclitaxel for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Treat cells with Paclitaxel for the desired duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

3. Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect exposed PS. PI is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Protocol:

-

After treatment with Paclitaxel, harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation of Paclitaxel

Caption: Workflow for in vitro evaluation of Paclitaxel.

References

Anticancer Agent 200: A Technical Guide on a Novel PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: Anticancer Agent 200 (AC-200) is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[1][2] This document provides a comprehensive overview of the preclinical data for AC-200, detailing its mechanism of action, effects on key signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a central pathway that governs cellular processes essential for tumorigenesis.[3] AC-200 is a potent, ATP-competitive inhibitor of Class I PI3K enzymes, with high selectivity for the p110α isoform, which is frequently mutated in various cancers.[4] By blocking the catalytic activity of PI3K, AC-200 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[5][6]

The subsequent lack of Akt activation leads to reduced phosphorylation and activity of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[4] This cascade of inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Signaling Pathway Diagram

Caption: AC-200 inhibits PI3K, blocking downstream activation of Akt and mTORC1.

Quantitative Preclinical Data

The following tables summarize the in vitro activity of AC-200 against key molecular targets and various human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of AC-200

This table presents the half-maximal inhibitory concentration (IC50) values of AC-200 against Class I PI3K isoforms.

| Kinase Target | Isoform | IC50 (nM) |

| PI3K | p110α | 1.5 |

| PI3K | p110β | 25.8 |

| PI3K | p110δ | 30.2 |

| PI3K | p110γ | 45.1 |

| mTOR | - | >1000 |

Data demonstrate AC-200 is a potent and selective inhibitor of the p110α isoform of PI3K.

Table 2: Effect of AC-200 on Key Signaling Proteins in MCF-7 Cells (100 nM, 2h)

This table shows the percent reduction in phosphorylation of key downstream proteins following treatment with AC-200, as measured by quantitative Western Blot.

| Phospho-Protein Target | Site | % Reduction vs. Control |

| p-Akt | Ser473 | 92% |

| p-Akt | Thr308 | 88% |

| p-S6 Ribosomal Protein | Ser235/236 | 95% |

| p-4E-BP1 | Thr37/46 | 85% |

Treatment with AC-200 leads to a significant decrease in the phosphorylation of downstream effectors of the PI3K/Akt/mTOR pathway.

Table 3: Anti-proliferative Activity of AC-200 in Human Cancer Cell Lines

This table displays the half-maximal growth inhibition (GI50) values for AC-200 across a panel of cancer cell lines after a 72-hour exposure.

| Cell Line | Cancer Type | PIK3CA Status | GI50 (nM) |

| MCF-7 | Breast | Mutated | 8.5 |

| T-47D | Breast | Mutated | 12.1 |

| HCT116 | Colorectal | Mutated | 15.4 |

| MDA-MB-231 | Breast | Wild-Type | 250.7 |

| A549 | Lung | Wild-Type | 310.2 |

AC-200 demonstrates potent anti-proliferative activity, particularly in cancer cell lines with PIK3CA mutations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines the procedure for determining the potency of AC-200 against PI3K isoforms.

-

Reagents & Materials: Recombinant human PI3K isoforms, ATP, kinase substrate (PIP2), ADP-Glo™ Kinase Assay kit, AC-200 serial dilutions.

-

Procedure:

-

Dispense 5 µL of kinase/substrate solution into each well of a 384-well plate.

-

Add 2 µL of serially diluted AC-200 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding 5 µL of 10 µM ATP solution. Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Protocol 2: Western Blot Analysis for Phospho-Proteins

This protocol details the method used to assess the phosphorylation status of pathway proteins.

-

Cell Culture & Lysis:

-

Plate MCF-7 cells and grow to 70-80% confluency.

-

Treat cells with 100 nM AC-200 or DMSO for 2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

Electrophoresis & Transfer:

-

Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8] Using BSA instead of milk is recommended to reduce background when detecting phosphoproteins.[7]

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt) diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.[9]

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.[7]

-

-

Quantification: Densitometry analysis is performed using ImageJ or similar software. Phospho-protein signals are normalized to the corresponding total protein signals.

Protocol 3: Cell Viability (MTT) Assay (GI50 Determination)

This protocol is used to measure the anti-proliferative effects of AC-200.[10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of AC-200 concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 72 hours.[11]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate GI50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preclinical evaluation of a kinase inhibitor like AC-200.

Caption: Preclinical development workflow for this compound.

References

- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of Anticancer Agent 200 (Utilizing Paclitaxel as a Representative Model)

Disclaimer: "Anticancer agent 200" is a hypothetical designation. To fulfill the structural and data requirements of this technical guide, the well-characterized anticancer agent Paclitaxel is used as a representative model. All data and protocols presented herein pertain to preclinical studies of Paclitaxel.

Executive Summary

This document provides a comprehensive overview of the preclinical pharmacokinetic profile of Paclitaxel, a widely used antineoplastic agent. Paclitaxel exhibits complex pharmacokinetics characterized by low aqueous solubility, non-linear elimination at higher doses (often influenced by formulation vehicles like Cremophor EL), extensive tissue distribution, and significant metabolism.[1] This guide details its absorption, distribution, metabolism, and excretion (ADME) properties across various preclinical species, summarizes key pharmacokinetic parameters in tabular format, outlines detailed experimental methodologies, and provides visual diagrams of its mechanism of action and experimental workflows.

Mechanism of Action

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[2][3] This binding stabilizes the microtubule structure, promoting its assembly from tubulin dimers and preventing the disassembly necessary for dynamic cellular processes.[3][4] The resulting non-functional microtubules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][5]

Figure 1: Paclitaxel's mechanism of action pathway.

Pharmacokinetic Profile

Absorption

Paclitaxel exhibits very low oral bioavailability, primarily due to its poor aqueous solubility, extensive first-pass metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver, and its high affinity for the P-glycoprotein (P-gp) efflux transporter.[6][7][8] In preclinical studies, the oral bioavailability in mice is reported to be negligible.[9] However, co-administration with P-gp and CYP inhibitors like cyclosporin A has been shown to significantly increase systemic exposure.[6][10]

Distribution

Following intravenous administration, Paclitaxel distributes widely and extensively into most tissues, with the notable exceptions of the brain and testes.[9][11] It demonstrates a high degree of plasma protein binding, ranging from 76% to 97% in various animal species.[1] The volume of distribution is large, indicating significant tissue penetration.[11] In mice, the highest concentrations are typically observed in the liver, pancreas, kidney, and lung.[12]

Metabolism

Paclitaxel is primarily metabolized in the liver by the cytochrome P450 enzyme system.[5][13] The main isoforms responsible for its metabolism are CYP2C8 and CYP3A4.[5][14] The major metabolite formed is 6α-hydroxypaclitaxel, with other metabolites including 3'-p-hydroxypaclitaxel and 6α,3'-p-dihydroxypaclitaxel.[15][16] These metabolites are generally less pharmacologically active than the parent drug.[5] Paclitaxel's metabolism can be species-dependent.[1]

Excretion

The primary route of elimination for Paclitaxel and its metabolites is through hepatobiliary excretion into the feces.[1][15] Renal excretion of the unchanged drug is minimal, typically accounting for less than 10% of the administered dose.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Paclitaxel from preclinical studies in various species.

Table 1: Intravenous Pharmacokinetic Parameters of Paclitaxel in Mice

| Strain | Dose (mg/kg) | CL (ml/min/kg) | Vd (L/kg) | t½ (min) | AUC (µg·h/L) | Reference |

| CD2F1 (Male) | 22.5 | 3.25 | - | 69 | - | [9] |

| CD2F1 (Female) | 22.5 | 4.54 | - | 43 | - | [9] |

CL: Clearance; Vd: Volume of distribution; t½: Half-life; AUC: Area under the curve.

Table 2: Intravenous Pharmacokinetic Parameters of Paclitaxel in Rats

| Strain | Dose (mg/kg) | CL (L/h/kg) | Vd (L/kg) | t½ (h) | AUC (µg·h/L) | Reference |

| Sprague-Dawley | 5 | 1.5 ± 0.5 | 20.0 ± 7.8 | 9.3 ± 2.9 | 3566.5 ± 1366.1 | [11] |

| Sprague-Dawley | 5 | 0.668 | 1.559 | 2.6 | 7477 | [17] |

Data presented as mean ± standard deviation where available.

Table 3: Bioavailability of Paclitaxel in Mice

| Strain | Route | Dose (mg/kg) | Bioavailability (%) | Notes | Reference |

| CD2F1 | p.o. | 22.5 | ~0 | - | [9] |

| CD2F1 | i.p. | 22.5 | ~10 | - | [9] |

| CD2F1 | s.c. | 22.5 | ~0 | - | [9] |

| Wild-type | p.o. | 10 | Low | Increased significantly with Cyclosporin A co-administration | [7] |

p.o.: Oral; i.p.: Intraperitoneal; s.c.: Subcutaneous.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of an agent after intravenous administration.

Figure 2: General workflow for an in vivo pharmacokinetic study.

-

Animal Model: Male Sprague-Dawley rats (180–220 g) are used.[18] Animals are acclimated for at least one week prior to the experiment with free access to food and water.[18]

-

Drug Formulation & Administration: Paclitaxel is dissolved in a vehicle such as a 1:1 (v/v) mixture of Cremophor EL and ethanol.[15] The final solution is diluted with saline to the desired concentration. A single bolus dose (e.g., 3-5 mg/kg) is administered intravenously via the tail vein.[17][19]

-

Blood Sampling: Blood samples (approx. 200-300 µL) are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[17] Samples are typically drawn from the retro-orbital sinus or jugular vein into heparinized tubes.

-

Plasma Preparation: Plasma is immediately separated by centrifugation (e.g., 4000g for 5 minutes at 4°C) and stored at -80°C until analysis.[20]

-

Bioanalytical Method: Paclitaxel concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[11] This involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the plasma concentration-time curve (AUC).[21]

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a common method to investigate the metabolic profile of a compound.

-

System Preparation: Human liver microsomes are pooled and suspended in a phosphate buffer.

-

Incubation: Paclitaxel (at a specified concentration) is added to the microsomal suspension. The metabolic reaction is initiated by adding a NADPH-generating system (which provides the necessary cofactors for CYP450 enzymes).[16]

-

Reaction Quenching: The incubation is carried out at 37°C for a set period (e.g., 60 minutes). The reaction is then stopped by adding a cold organic solvent like acetonitrile.

-

Sample Processing: The mixture is centrifuged to pellet the microsomal proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed (e.g., 6α-hydroxypaclitaxel).[16] Control incubations without the NADPH-generating system are run in parallel to confirm that metabolite formation is enzyme-dependent.

References

- 1. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oral bioavailability of a novel paclitaxel formulation (Genetaxyl) administered with cyclosporin A in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II and pharmacological study of oral paclitaxel (Paxoral) plus ciclosporin in anthracycline-pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and biodistribution study of paclitaxel liposome in Sprague-Dawley rats and Beagle dogs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Pharmacokinetics of paclitaxel in experimental animals. Part 2. Tissue distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue distribution, metabolism and excretion of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Intravenous administration of paclitaxel in Sprague-Dawley rats: what is a safe dose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacokinetic profile of paclitaxel in the plasma, lung, and diaphragm following intravenous or intrapleural administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Predicting Paclitaxel Disposition in Humans With Whole‐Body Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unable to Generate In-depth Technical Guide on "Anticancer agent 200" and Apoptosis Induction Due to Lack of Specific Information

A comprehensive search for a specific compound designated "Anticancer agent 200" has yielded insufficient scientific data to create the requested in-depth technical guide. The term does not appear to correspond to a well-characterized or publicly documented anticancer agent, preventing the fulfillment of core requirements such as quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations.

Initial searches for "this compound" and its role in apoptosis induction did not identify a specific, recognized molecule with this name in the scientific literature. The search results indicate that "this compound" may be a generic placeholder, an internal compound identifier, or a product catalog number, rather than a standardized scientific name.

One publication mentions the identification of off-target proteins to aid the development of the anti-obesity drug tetrahydrolipstatin as an anticancer agent, citing a reference numbered[6].[4] Similarly, another article discusses the anticancer properties of melatonin, also citing a source numbered[6].[5] In these cases, "200" is a reference number and not the name of the agent itself.

Without a defined chemical structure, specific biological targets, or published research detailing its mechanism of action, it is not possible to:

-

Summarize Quantitative Data: No quantitative data such as IC50 values, apoptosis induction percentages, or protein expression changes could be found for an agent specifically named "this compound."

-

Provide Experimental Protocols: Detailed methodologies for key experiments cannot be provided as no specific studies on this agent were identified.

-

Create Signaling Pathway Diagrams: The signaling pathways involved in apoptosis induction by "this compound" remain unknown, making it impossible to generate the requested Graphviz diagrams.

To proceed with this request, a more specific identifier for "this compound" is required. This could include:

-

A chemical name (e.g., IUPAC name)

-

A common or brand name

-

A company or laboratory code that is publicly associated with research data

-

A CAS (Chemical Abstracts Service) registry number

If "this compound" is an internal designation for a novel compound, the necessary data would need to be available in published, peer-reviewed literature or other publicly accessible documents for this type of technical guide to be generated.

References

- 1. Others 15 - 美国 InvivoChem 中文官网 [invivochem.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labproservices.com [labproservices.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Modern Lifestyle on Circadian Health and Its Contribution to Adipogenesis and Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Cell Cycle Arrest Properties of Paclitaxel

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (marketed as Taxol) is a potent, widely-used chemotherapeutic agent effective against a range of solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, interferes with the mitotic spindle, and ultimately causes a sustained arrest of the cell cycle in the G2/M phase, which triggers programmed cell death (apoptosis).[1][3][4] This guide provides an in-depth overview of the molecular mechanisms underlying paclitaxel-induced cell cycle arrest, quantitative data from various cell lines, detailed experimental protocols for its study, and visualizations of the key signaling pathways.

Core Mechanism: G2/M Arrest via Microtubule Stabilization

Paclitaxel's antineoplastic activity is primarily attributed to its ability to interfere with the normal function of the microtubule cytoskeleton. Unlike other agents that cause microtubule depolymerization, paclitaxel acts as a microtubule-stabilizing agent.[5]

-

Binding to β-Tubulin : Paclitaxel binds to the inner surface of microtubules, specifically to the β-tubulin subunit.[3]

-

Suppression of Microtubule Dynamics : This binding event stabilizes the microtubule polymer, protecting it from disassembly.[5] This action disrupts the delicate dynamic instability required for microtubules to search for and capture chromosomes during mitosis.

-

Activation of the Spindle Assembly Checkpoint (SAC) : The presence of improperly attached or stabilized microtubules activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[3][6] The SAC prevents the premature separation of sister chromatids, ensuring genomic integrity.[7]

-

Inhibition of the Anaphase-Promoting Complex (APC/C) : The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[8] This inhibition prevents the ubiquitination and subsequent degradation of two key proteins:

-

Securin : Its stabilization keeps separase inactive, preventing the cleavage of cohesin and the separation of sister chromatids.[8]

-

Cyclin B1 : The stabilization of Cyclin B1 maintains the high activity of the Cyclin-Dependent Kinase 1 (CDK1) complex (also known as Mitosis-Promoting Factor or MPF).[9][10]

-

-

Mitotic Arrest : The sustained activity of the CDK1/Cyclin B1 complex and the inability to progress to anaphase results in a prolonged cell cycle arrest at the G2/M transition.[1][3]

Quantitative Data on Paclitaxel-Induced Cell Cycle Arrest

The concentration of paclitaxel required to induce G2/M arrest and subsequent apoptosis is cell-line dependent and varies with exposure time. Low nanomolar concentrations are often sufficient to trigger a mitotic block.[11]

| Cell Line | Paclitaxel Concentration | Treatment Duration | % of Cells in G2/M Phase | Reference |

| Sp2 (Mouse Myeloma) | 0.05 mg/L (~58 nM) | 14 hours | 92.4% | [11] |

| NPC-TW01 (Nasopharyngeal) | 5 nM | 24 hours (transient) | Not specified, led to sub-G1 | [10] |

| NPC-TW01 (Nasopharyngeal) | 0.1 µM - 1 µM | 24 hours (persistent) | Obvious G2/M arrest | [10] |

| A549 (Lung, p53+/+) | 0.002 µM - 1.0 µM | 24 hours | Progressive, dose-dependent | [12] |

| H1299 (Lung, p53-/-) | 0.002 µM - 1.0 µM | 24 hours | Progressive, dose-dependent | [12] |

| BCap37 (Breast) | 5 nM | 24 hours | >60% | [13] |

| AGS (Gastric) | 5 nM - 20 nM | 24 / 48 hours | Significant, dose-dependent | [14] |

Downstream Signaling: From Mitotic Arrest to Apoptosis

Prolonged arrest in mitosis is unsustainable for a cell and ultimately triggers apoptotic pathways. While the G2/M arrest itself is the primary cytotoxic event, several downstream signaling cascades contribute to the execution of cell death.[3][15]

-

CDK1/Cyclin B1 Activity : Sustained CDK1 activity during mitotic arrest can have pro-apoptotic consequences. The CDK1/Cyclin B1 complex can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[16][17]

-

JNK/SAPK Pathway : The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway can be activated in response to the cellular stress induced by paclitaxel, contributing to apoptosis.[15][18]

-

PI3K/Akt Pathway : Paclitaxel has been shown to inhibit the pro-survival PI3K/Akt signaling pathway in some cancer cells, which further lowers the threshold for apoptosis induction.[19][20]

-

Intrinsic Apoptosis Cascade : The inactivation of anti-apoptotic proteins and activation of pro-apoptotic signals lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., Caspase-9, Caspase-3), which execute the apoptotic program.[19]

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content using propidium iodide (PI) staining.[21]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[21]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment : Plate cells at an appropriate density and treat with desired concentrations of paclitaxel for the specified duration. Include an untreated control.

-

Harvesting : Harvest both adherent and suspension cells. For adherent cells, use trypsinization. Collect all cells, including those in the supernatant, as mitotic cells may detach.

-

Washing : Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1-3 mL of cold PBS. Repeat the wash.[21]

-

Fixation : Resuspend the cell pellet in approximately 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[21]

-

Incubation : Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[21]

-

Rehydration & Staining : Centrifuge the fixed cells (at a higher speed, e.g., 800 x g, as fixed cells are less dense), discard the ethanol, and wash twice with PBS.[21]

-

RNase Treatment : Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which PI can also bind to. Incubate at room temperature for 5-10 minutes.[21]

-

PI Staining : Add 400 µL of PI staining solution directly to the tube. Mix well and incubate at room temperature for 10 minutes, protected from light.[21]

-

Flow Cytometry : Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use gating strategies to exclude doublets and debris. Acquire at least 10,000 events per sample for accurate analysis.[21]

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Dependence of paclitaxel sensitivity on a functional spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. stemcell.com [stemcell.com]

- 16. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 200 Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 200 is a novel synthetic compound demonstrating potent and selective activity against a range of human cancer cell lines in preliminary studies. These application notes provide detailed protocols for in vitro screening of this compound to assess its cytotoxic and apoptotic effects, enabling researchers to evaluate its therapeutic potential. The following sections outline the principles of relevant assays, step-by-step experimental procedures, and methods for data analysis and interpretation.

Overview of Cell Line Screening Workflow

The initial evaluation of this compound involves a multi-step process to determine its efficacy and mechanism of action. The typical workflow includes a primary screening assay to measure cytotoxicity across a panel of cancer cell lines, followed by secondary assays to investigate the induction of apoptosis and elucidate the potential signaling pathways involved.

Primary Screening: Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial stages of drug development to screen for compounds that are toxic to cancer cells.[1][2] These assays measure parameters like cell membrane integrity, metabolic activity, or enzymatic activity to determine the extent to which a substance can damage or kill cells.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a dark blue formazan product that is insoluble in water.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]

Protocol: MTT Assay

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5] Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the SRB dye.[3][4] It is a reliable method for high-throughput drug screening.[4]

Protocol: SRB Assay

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for this compound across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | 1.2 |

| MDA-MB-231 | Breast Cancer | 5.8 |

| A549 | Lung Cancer | 2.5 |

| HCT116 | Colon Cancer | 0.9 |

| HeLa | Cervical Cancer | 3.1 |

| PC-3 | Prostate Cancer | 7.4 |

Secondary Screening: Apoptosis Assays

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[8][9] Therefore, it is crucial to determine if this compound induces apoptosis in cancer cells.

Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI dual staining assay is a common method for detecting apoptosis.[10] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining by Flow Cytometry

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis Induction

The results from the Annexin V/PI staining can be quantified to show the percentage of cells in different stages of apoptosis.

| Treatment | Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 48 | 95.2 | 2.1 | 2.7 |

| This compound (IC50) | 24 | 70.3 | 15.8 | 13.9 |

| This compound (IC50) | 48 | 45.1 | 35.2 | 19.7 |

| This compound (IC50) | 72 | 20.5 | 48.9 | 30.6 |

Elucidating the Mechanism of Action: Signaling Pathways

To understand how this compound exerts its effects, it is important to investigate its impact on key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR and Ras/MAPK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[11][12]

Western Blotting

Western blotting can be used to assess the expression and phosphorylation status of key proteins within a signaling pathway. A change in the phosphorylation of proteins like AKT or ERK can indicate that a pathway has been modulated by this compound.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

By following these detailed protocols, researchers can effectively screen this compound and gather crucial data on its cytotoxic and apoptotic activities, as well as gain insights into its mechanism of action. This comprehensive in vitro evaluation is a critical step in the preclinical development of novel anticancer therapeutics.

References

- 1. opentrons.com [opentrons.com]

- 2. scielo.br [scielo.br]

- 3. ijcrt.org [ijcrt.org]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. bitesizebio.com [bitesizebio.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

Application Note & Protocols: Preclinical Efficacy of Anticancer Agent 200 in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer Agent 200 is a novel, potent, and selective inhibitor of the tyrosine kinase receptor MET, a key driver in various human cancers. Dysregulation of the MET signaling pathway, often through amplification or mutation, is associated with tumor growth, proliferation, and metastasis. This document outlines the protocols for evaluating the in vivo efficacy of this compound using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Signaling Pathway of MET and Inhibition by this compound

The MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and angiogenesis. This compound is designed to bind to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic pathways.

Caption: MET signaling pathway and the inhibitory action of this compound.

Efficacy Study Workflow

The general workflow for assessing the in vivo efficacy of this compound involves several key stages, from model selection and establishment to data analysis and endpoint collection.

Caption: General workflow for in vivo efficacy studies of this compound.

Quantitative Data Summary

Table 1: Efficacy of this compound in a MET-Amplified Gastric Cancer CDX Model (MKN-45)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | - | Daily (PO) | 1540 ± 125 | - | - |

| Agent 200 | 10 | Daily (PO) | 616 ± 88 | 60 | <0.001 |

| Agent 200 | 25 | Daily (PO) | 231 ± 54 | 85 | <0.0001 |

| Agent 200 | 50 | Daily (PO) | 92 ± 31 | 94 | <0.0001 |

Table 2: Survival Analysis in a MET-Mutant Non-Small Cell Lung Cancer (NSCLC) PDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Vehicle (Log-rank test) |

| Vehicle Control | - | Daily (PO) | 25 | - | - |

| Agent 200 | 25 | Daily (PO) | 48 | 92 | <0.001 |

| Agent 200 | 50 | Daily (PO) | 62 | 148 | <0.0001 |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a CDX model with known MET amplification.

Materials:

-

MKN-45 gastric cancer cell line

-

6-8 week old female athymic nude mice

-

Matrigel

-

This compound formulated in 0.5% methylcellulose

-

Vehicle (0.5% methylcellulose)

-

Calipers, animal balance

-

Standard animal housing and husbandry equipment

Protocol:

-

Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Tumor Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow. Monitor tumor volume twice weekly using calipers.

-

Tumor volume (mm³) is calculated as (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=10 per group).

-

Administer this compound or vehicle control daily via oral gavage (PO) at the specified doses.

-

-

Data Collection:

-

Measure tumor volume and body weight twice weekly.

-

Monitor animal health daily. Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.

-

-

Endpoint and Analysis:

-

The study is terminated after 21 days of treatment.

-

Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis using a one-way ANOVA followed by Dunnett's multiple comparisons test.

-

Patient-Derived Xenograft (PDX) Survival Study

Objective: To assess the effect of this compound on the survival of mice bearing a MET-mutant NSCLC PDX model.

Materials:

-

Cryopreserved MET-mutant NSCLC PDX tumor fragments

-

6-8 week old female NOD/SCID mice

-

Surgical tools for implantation

-

This compound and vehicle formulation

-

Standard animal care facilities

Protocol:

-

PDX Model Establishment:

-

Thaw cryopreserved PDX tumor fragments.

-

Surgically implant a small tumor fragment (approx. 3x3 mm) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Passaging:

-

Allow tumors to grow to approximately 1000 mm³.

-

Passage the tumors into a new cohort of mice for the efficacy study.

-

-

Study Cohort and Treatment:

-

Once tumors in the study cohort reach a palpable size (approx. 100 mm³), randomize mice into treatment groups (n=10 per group).

-

Begin daily oral administration of this compound or vehicle.

-

-

Monitoring and Survival Endpoint:

-

Monitor tumor volume and body weight twice weekly.

-

The primary endpoint is survival. Euthanasia is performed when tumors reach the endpoint criteria (e.g., >2000 mm³), or the animal shows signs of significant morbidity.

-

Record the date of euthanasia for each animal.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves for each treatment group.

-

Compare survival curves using the log-rank (Mantel-Cox) test.

-

Calculate the percent increase in lifespan (%ILS) for treated groups relative to the vehicle control.

-

Application Notes and Protocols: Paclitaxel for In Vivo Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a widely used chemotherapeutic agent effective against a variety of solid tumors. Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death.[1][2] These application notes provide a comprehensive overview of the in vivo application of Paclitaxel, including dosage information for various murine models, detailed experimental protocols, and a summary of the key signaling pathways involved in its anticancer activity.

Data Presentation: In Vivo Dosage of Paclitaxel in Murine Models

The following tables summarize common dosage regimens for Paclitaxel in in vivo studies using mice. Dosages can vary significantly based on the tumor model, mouse strain, and administration route. It is crucial to perform a dose-finding study for each new experimental setup.

Table 1: Intravenous (IV) Administration of Paclitaxel in Mice

| Animal Model | Tumor Type | Dosage | Treatment Schedule | Reference |

| Nude Mice | Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273) | 12 and 24 mg/kg/day | Daily for 5 days | [3] |

| NSG Mice | Pediatric Solid Tumor Xenografts | 50 mg/kg | Weekly | [4] |

| Nude Mice | Rhabdomyosarcoma Xenografts (RH4, RD) | 30 mg/kg | Weekly | [4] |

| Nude Mice | Paclitaxel-Resistant Tumor Xenograft | 10 mg/kg | Every 2 days for 5 doses | [5] |

| NSG Mice | Appendiceal Adenocarcinoma PDX | 6.25 and 12.5 mg/kg | Weekly for 3 weeks, 1 week off, repeated for 2 cycles | [6][7] |

Table 2: Intraperitoneal (IP) Administration of Paclitaxel in Mice

| Animal Model | Tumor Type | Dosage | Treatment Schedule | Reference |

| Nude Mice | A431 and MCF-7 Xenografts | 10-30 mg/kg | Once every 5 days for 3 doses | [8] |

| C57BL/6 Mice | Prostate Cancer (RM-1) | 4, 20, 40 mg/kg | Single dose | [9] |

| CD2F1 Mice | Mammary Adenocarcinoma | 15-75 mg/kg | Not specified | [10] |

| Athymic Nude Mice | Ovarian Cancer (SKOV3ip1) | 1, 2.5, 5 mg/kg | Once per week | [11] |

| NSG Mice | Appendiceal Adenocarcinoma PDX | 6.25, 12.5, 25.0 mg/kg | Weekly for 3 weeks, 1 week off, repeated for 2 cycles | [6][7] |

| C57BL/6 Mice | To induce neuropathic pain | 2 mg/kg | Every other day for 4 doses (cumulative 8 mg/kg) | [12] |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study Using a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Paclitaxel in a subcutaneous xenograft mouse model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Matrigel

-

Paclitaxel for injection

-

Vehicle control (e.g., saline, Cremophor EL/ethanol mixture)

-

Sterile syringes and needles

-

Calipers

-

Animal balance

-

Anesthetic (e.g., isoflurane)

-

Personal Protective Equipment (PPE)

Procedure:

-

Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Paclitaxel Preparation and Administration: Prepare Paclitaxel solution for injection according to the manufacturer's instructions and the desired final concentration. Administer Paclitaxel or vehicle control to the respective groups via the chosen route (e.g., intravenous or intraperitoneal injection) and schedule. For example, administer 10 mg/kg Paclitaxel intraperitoneally once every 5 days for three doses.

-

Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of toxicity) throughout the study.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Euthanize the mice according to institutional guidelines.

-

Data Analysis: At the end of the study, excise the tumors and weigh them. Analyze the data to determine the effect of Paclitaxel on tumor growth inhibition.

Mandatory Visualizations

Signaling Pathways of Paclitaxel

Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest. This event triggers a cascade of downstream signaling pathways that ultimately result in apoptosis.

Caption: Paclitaxel signaling cascade.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the key steps in a typical in vivo efficacy study of an anticancer agent.

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Low-dose paclitaxel enhances the anti-tumor efficacy of GM-CSF surface-modified whole-tumor-cell vaccine in mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]

Application Notes & Protocols: Solubility of Anticancer Agent 200 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer Agent 200" is a hypothetical compound. The data and protocols provided are for illustrative purposes and should be adapted based on the empirical properties of any real-world compound.